molecular formula C6H10IN3 B2485597 4-Iodo-1-propylpyrazole-3-ylamine CAS No. 1354706-77-6

4-Iodo-1-propylpyrazole-3-ylamine

Cat. No. B2485597
CAS RN: 1354706-77-6
M. Wt: 251.071
InChI Key: FEFSKHFJJRQQSE-UHFFFAOYSA-N
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Description

“4-Iodo-1-propylpyrazole-3-ylamine” is a chemical compound. It belongs to the class of organic compounds known as aryl iodides . These are organic compounds containing the acyl iodide functional group .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-Iodo-1-propylpyrazole-3-ylamine”, has been a topic of interest in recent years . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives have been extensively studied . These studies highlight the diverse and valuable synthetical, biological, and photophysical properties of pyrazoles .

Future Directions

The synthesis and applications of pyrazole derivatives have been a topic of interest in recent years . Researchers are focusing on green methodologies, energy-efficient techniques, benign catalysts, and biodegradable composites for the synthesis of these compounds . The future research directions include safer reaction conditions, enhanced environmental factors, increased yields alongside improved selectivity, and the elimination of hazardous precursors .

properties

IUPAC Name

4-iodo-1-propylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3/c1-2-3-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFSKHFJJRQQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-propyl-1H-pyrazol-3-amine

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